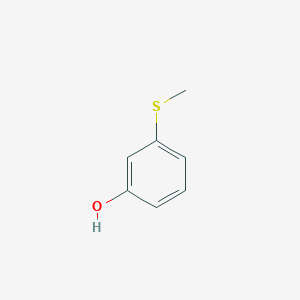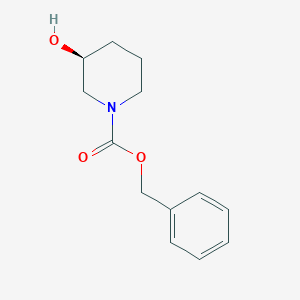
3-(甲硫基)苯甲醇
描述
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, a radical relay strategy is used to generate 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite under photocatalysis . Another synthesis method involves palladium-catalyzed cross-coupling of 3-iodo-2-(methylsulfanyl)benzo[b]furans with terminal alkynes to produce 3-alkynyl-2-(methylsulfanyl)benzo[b]furans . Additionally, 1,3,5-Tris(hydrogensulfato) benzene is synthesized from phloroglucinol and chlorosulfonic acid and used as a catalyst for synthesizing other compounds .
Molecular Structure Analysis
The molecular structure of compounds with the methylsulfanyl group is characterized using various analytical techniques. For example, the crystal structure of methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by intermolecular aromatic π–π interactions . Similarly, the structure of 3-methylsulfinyl-2-phenyl-1-benzofuran is characterized by the dihedral angle between the phenyl ring and the benzofuran fragment and stabilized by aromatic π–π interactions10.
Chemical Reactions Analysis
Chemical reactions involving methylsulfanyl compounds are diverse. Benzylic C(sp3)-H bond sulfonylation is achieved through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite . The transformation involves a radical pathway with arylsulfonyl radical formation and intermolecular hydrogen atom abstraction.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined computationally and experimentally. For instance, the FT-IR, HOMO-LUMO, NBO, and MEP analyses are conducted to understand the vibrational wavenumbers, electronic properties, and potential reactive sites of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione . The molecular docking studies suggest potential anti-tuberculostic activity due to the interaction of triazole nitrogen atoms and the thione sulfur atom .
科学研究应用
绿色化学教育
Verdía、Santamarta 和 Tojo (2017) 讨论了一项本科有机化学实验,该实验利用离子液体作为有机反应的溶剂和催化剂,包括制备 3-(甲氧羰基)香豆素。该项目强调了 3-(甲硫基)苯甲醇衍生物在绿色化学中的应用,并为本科生提供了化学研究创新的实践经验 (Verdía, Santamarta, & Tojo, 2017)。
药物化学合成
Lomov (2019) 描述了 2-甲氧基-4-(甲硫基)苯甲酸的合成,该酸是强心药磺麻唑和异磺麻唑制备中的中间体。这展示了 3-(甲硫基)苯甲醇衍生物在合成具有医学相关性的化合物中的作用 (Lomov, 2019)。
光催化过程
Gong、Wang、Ye 和 Wu (2019) 开发了一种自由基传递策略来生成 3-(甲磺酰基)苯并[b]噻吩,涉及甲基(2-炔基苯基)硫烷与亚硫酸氢钠在可见光下的反应。这项研究说明了 3-(甲硫基)苯甲醇在光催化过程和含磺酰基化合物合成中的应用 (Gong, Wang, Ye, & Wu, 2019)。
有机金属化学
Baker、Radzey、Lucas 和 Turner (2012) 合成了轴向手性 rac-1-(2-甲基-1H-茚-3-基)-2-(甲硫基)萘,并研究了其氧化和与铑的络合。他们的工作证明了 3-(甲硫基)苯甲醇衍生物在有机金属化学和手性化合物合成中的相关性 (Baker, Radzey, Lucas, & Turner, 2012)。
晶体学和结构分析
Choi、Seo、Son 和 Lee (2008) 专注于 2-(6,7-二甲基-3-甲硫基-1-苯并呋喃-2-基)乙酸的结构分析,展示了 3-(甲硫基)苯甲醇衍生物在晶体学和结构解析中的应用。该研究突出了这些化合物在理解分子相互作用和构象中的作用 (Choi, Seo, Son, & Lee, 2008)。
催化和化学反应
Pasini、Rizzato 和 De Cillis (2001) 研究了具有甲硫基配体的铂(II)配合物,为催化领域和金属-配体相互作用的研究做出了贡献。他们的工作为 3-(甲硫基)苯甲醇衍生物在催化和配位化学中的应用提供了见解 (Pasini, Rizzato, & De Cillis, 2001)。
环境和毒理学研究
Watanabe 等人 (2015) 探讨了紫外线过滤器苯甲酮-3 的代谢及其对内分泌干扰活性的影响,表明 3-(甲硫基)苯甲醇衍生物在环境和毒理学研究中的重要性。该研究有助于理解此类化合物的代谢途径和潜在健康影响 (Watanabe 等,2015)。
材料科学和薄膜形成
Cook (2002) 研究了烷基取代酞菁的性质,包括与 3-(甲硫基)苯甲醇衍生物相关的性质,以应用于材料科学。这项工作突出了它们在形成结构化薄膜和光动力治疗中的应用,展示了这些化合物在先进材料开发中的多功能性 (Cook, 2002)。
合成有机化学
Liu 等人 (2002) 使用与 3-(甲硫基)苯甲醇相关的化合物,合成了作为半乳糖氧化酶 Tyr-Cys 辅助因子的羟基-[3.3]邻环芳烃。他们的研究证明了该化合物在合成有机化学中的应用,特别是在合成具有潜在生物学相关性的复杂有机分子中 (Liu 等,2002)。
安全和危害
属性
IUPAC Name |
3-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNLSFRRONIQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432777 | |
| Record name | 3-(Methylthio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3463-03-4 | |
| Record name | 3-(Methylthio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylsulfanyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)





